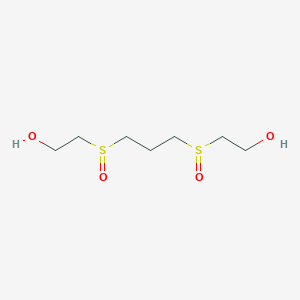

2,2'-(Propane-1,3-diyldisulfinyl)diethanol

Description

Significance of Sulfinyl-Containing Compounds in Modern Synthetic Chemistry

Sulfinyl-containing compounds, particularly sulfoxides, are of paramount importance in modern synthetic chemistry. calpaclab.comsigmaaldrich.com The sulfinyl group, a functional group consisting of a sulfur atom double-bonded to an oxygen atom, is a key structural motif in a wide array of molecules. calpaclab.comsigmaaldrich.com These compounds are not only valuable intermediates in organic synthesis but also exhibit significant biological activity, finding applications in the pharmaceutical and agrochemical industries. calpaclab.comsigmaaldrich.com

Chiral sulfinyl compounds are especially crucial as auxiliaries, ligands, and catalysts in asymmetric synthesis, enabling the stereoselective production of enantiomerically pure or enriched products. calpaclab.com The development of novel methods for the synthesis of these chiral sulfinyl derivatives remains an active area of research. calpaclab.com

Historical Development and Emerging Trends in Disulfinyl and Hydroxy-Substituted Organosulfur Structures

The study of organosulfur compounds has a rich history, with ongoing advancements leading to the development of novel structures with unique properties. While simple thiols and sulfides have been known for a long time, the exploration of more complex structures containing multiple sulfinyl groups and other functional moieties like hydroxyl groups is a more recent trend.

The introduction of disulfinyl groups into a molecule can impart specific conformational preferences and electronic properties. When combined with hydroxy-substituents, as seen in 2,2'-(Propane-1,3-diyldisulfinyl)diethanol, the resulting polyfunctional molecules have the potential for complex coordination chemistry and diverse reactivity. Emerging trends focus on the synthesis of such multifunctional molecules and the exploration of their applications in areas like materials science and medicinal chemistry.

Rationale for Comprehensive Investigation of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol

A comprehensive investigation into 2,2'-(Propane-1,3-diyldisulfinyl)diethanol is warranted due to its classification as a "protein degrader building block". calpaclab.com This suggests its potential utility in the rapidly advancing field of targeted protein degradation (TPD). TPD is a novel therapeutic strategy that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to selectively eliminate disease-causing proteins from cells. sigmaaldrich.comnih.govlifechemicals.com

PROTACs are bifunctional molecules that consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. sigmaaldrich.comnih.govlifechemicals.com The structure of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol, with its two hydroxyl groups and a flexible propane-disulfinyl linker, makes it an intriguing candidate for incorporation into PROTAC design. The hydroxyl groups can serve as points for further chemical modification and attachment of the protein-targeting and E3 ligase-binding ligands. The disulfinyl linker can influence the spatial orientation and distance between the two ends of the PROTAC, which is a critical factor for effective ternary complex formation and subsequent protein degradation.

The exploration of novel building blocks like 2,2'-(Propane-1,3-diyldisulfinyl)diethanol is essential for expanding the chemical space of PROTAC linkers and developing next-generation protein degraders with improved efficacy and selectivity.

Overview of Current Research Landscape for Polyfunctional Diol Derivatives

The current research landscape for polyfunctional diol derivatives is vibrant and multifaceted. Diols, organic compounds containing two hydroxyl groups, are versatile building blocks in organic synthesis. The presence of other functional groups, as in the case of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol, leads to polyfunctional derivatives with a wide range of potential applications.

Researchers are actively exploring the synthesis of novel polyfunctional diols and their use in the creation of polymers, coordination complexes, and biologically active molecules. The selective functionalization of the different reactive sites within these molecules is a key area of investigation. Given the limited specific research on 2,2'-(Propane-1,3-diyldisulfinyl)diethanol itself, the broader research on analogous polyfunctional diols provides a valuable framework for understanding its potential chemical behavior and applications.

Data Table for 2,2'-(Propane-1,3-diyldisulfinyl)diethanol

| Property | Value | Source |

| Chemical Name | 2,2'-(Propane-1,3-diyldisulfinyl)diethanol | chemicalbook.com |

| Synonyms | 2,2'-(Propane-1,3-diyldisulfinyl)bis(ethan-1-ol), Ethanol (B145695), 2,2'-[1,3-propanediylbis(sulfinyl)]bis- | chemicalbook.com |

| CAS Number | 76305-83-4 | calpaclab.comchemicalbook.com |

| Molecular Formula | C7H16O4S2 | calpaclab.comchemicalbook.com |

| Molecular Weight | 228.33 g/mol | calpaclab.comchemicalbook.com |

| Purity | ≥95% (as commercially available) | calpaclab.com |

| Classification | Protein Degrader Building Block | calpaclab.com |

| Storage Temperature | 2-8°C | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(2-hydroxyethylsulfinyl)propylsulfinyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4S2/c8-2-6-12(10)4-1-5-13(11)7-3-9/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLNKGZGJSWXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)CCO)CS(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90824474 | |

| Record name | 2,2'-(Propane-1,3-diyldisulfinyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90824474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76305-83-4 | |

| Record name | 2,2'-(Propane-1,3-diyldisulfinyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90824474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Mechanistic Pathways for the Preparation of 2,2 Propane 1,3 Diyldisulfinyl Diethanol

Retrosynthetic Analysis and Precursor Identification for 2,2'-(Propane-1,3-diyldisulfinyl)diethanol

A retrosynthetic analysis of the target molecule, 2,2'-(Propane-1,3-diyldisulfinyl)diethanol, logically points to its precursor. The disconnection of the sulfoxide (B87167) groups reveals the corresponding thioether, 2,2'-(propane-1,3-diylbis(sulfanediyl))diethanol, as the immediate precursor. This thioether can be synthesized through the reaction of 1,3-propanedithiol (B87085) with 2-chloroethanol.

Figure 1: Retrosynthetic Analysis of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol

Optimized Reaction Conditions and Synthetic Protocols

The oxidation of thioethers to sulfoxides requires careful control to prevent over-oxidation to the corresponding sulfone. acsgcipr.org Various reagents and conditions have been developed to achieve high selectivity and yield.

Control of Stereochemistry and Diastereoselectivity in Sulfinyl Oxidation

The sulfur atom in a sulfoxide is a stereogenic center when the two substituents attached to it are different. illinois.edu In the case of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol, the presence of two stereogenic sulfur atoms means that diastereomers (and enantiomers) are possible. The stereoselective oxidation of prochiral sulfides is a well-established method for synthesizing non-racemic sulfoxides. nih.gov

Achieving high enantioselectivity often involves the use of chiral catalysts or reagents. rsc.org Chiral transition-metal complexes, such as those based on titanium, vanadium, and iron, have been successfully employed for the asymmetric oxidation of sulfides. organic-chemistry.orgnih.gov For instance, chiral vanadium-salan complexes have been shown to effectively catalyze the asymmetric oxidation of sulfides to chiral sulfoxides with high enantioselectivity using hydrogen peroxide. organic-chemistry.org Similarly, chiral Fe(salan) complexes can be used for the asymmetric oxidation of various sulfides. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome. rsc.org

Catalyst Systems and Reaction Modifiers for Enhanced Yields

A variety of catalyst systems can be employed to enhance the yield and selectivity of thioether oxidation. These can be broadly categorized as metal-based and metal-free systems.

Metal-Based Catalysts: Iron compounds are readily available and can act as active catalysts for the selective oxidation of sulfides to sulfoxides using molecular oxygen as the oxidant, particularly in polyethylene (B3416737) glycol (PEG). rsc.org Manganese porphyrins have also been identified as effective electrocatalysts for the selective oxidation of thioethers. organic-chemistry.org Other metal-based catalysts include those derived from molybdenum, rhodium, and tantalum. rsc.orgorganic-chemistry.org

Metal-Free Catalysts and Reagents: A "green" and highly selective oxidation of organic sulfides to sulfoxides can be achieved using hydrogen peroxide and glacial acetic acid under transition-metal-free conditions, leading to excellent yields. nih.gov Other metal-free options include the use of hypervalent iodine reagents, which allow for the selective oxidation of sulfides at room temperature. organic-chemistry.org

Interactive Data Table: Comparison of Catalyst Systems for Sulfide (B99878) Oxidation

| Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |

| FeCl₃ | H₅IO₆ | MeCN | Room Temp | High | organic-chemistry.org |

| Fe(acac)₂ | O₂ | PEG | 100 | >94 (selectivity) | rsc.org |

| Chiral Vanadium-salan complex | H₂O₂ | Not specified | Not specified | High | organic-chemistry.org |

| Hydrogen Peroxide | - | Glacial Acetic Acid | Room Temp | 90-99 | nih.gov |

| Hypervalent Iodine Reagent | - | Not specified | Room Temp | Excellent | organic-chemistry.org |

Green Chemistry Approaches in the Synthesis of Disulfinyl Diols

Green chemistry principles encourage the use of environmentally benign reagents and conditions. acsgcipr.org For the synthesis of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol, several green approaches can be considered:

Use of H₂O₂ as an Oxidant: Hydrogen peroxide is an attractive "green" oxidant as its byproduct is water. nih.gov

Catalytic Methods: Using catalysts in small amounts is preferable to stoichiometric reagents. Iron-catalyzed oxidation with molecular oxygen is a good example of a greener catalytic approach. rsc.org

Solvent Choice: The use of greener solvents like polyethylene glycol (PEG) or even water can significantly reduce the environmental impact of the synthesis. rsc.org

Reaction Mechanism Elucidation and Kinetic Studies

The oxidation of a thioether to a sulfoxide generally proceeds via a nucleophilic attack of the sulfur atom on the oxidant. nih.gov For instance, in the oxidation by hydrogen peroxide, the sulfur atom of the thioether attacks one of the oxygen atoms of H₂O₂, leading to the formation of the sulfoxide and water. researchgate.net

Kinetic studies have shown that the oxidation of sulfides can be a second-order reaction. nih.gov The rate of oxidation can be influenced by the electronic properties of the substituents on the thioether. nih.gov For example, the oxidation of thioethers by peroxymonosulfate (B1194676) (PMS) involves the nucleophilic attack of the O-O bond in PMS on the sulfur atom of the thioether. acs.org The reaction rate is also dependent on factors such as temperature and pH. acs.orgresearchgate.net

In the presence of hydroxyl radicals, the mechanism of thioether oxidation to sulfoxides involves the formation of a sulfur radical cation. acs.org This radical cation can then react with molecular oxygen or superoxide (B77818) to form the sulfoxide. acs.orgacs.org

Alternative Synthetic Routes and Comparative Efficiencies

While the oxidation of the corresponding thioether is the most common route to 2,2'-(Propane-1,3-diyldisulfinyl)diethanol, other synthetic strategies for forming sulfoxides and diols can be considered.

Friedel-Crafts-type Reactions: Diaryl sulfoxides can be prepared by the reaction of arenes with sulfur dioxide or thionyl chloride in the presence of an acid catalyst, though this is less applicable to the synthesis of aliphatic sulfoxides. wikipedia.org

Synthesis from Sulfinates: Esters of sulfinic acid can be valuable intermediates for the synthesis of other sulfinyl derivatives, including sulfoxides. nih.gov

Diol Synthesis: The diol functionality in the target molecule could potentially be introduced at a different stage. General methods for diol synthesis include the dihydroxylation of alkenes. organic-chemistry.org Alternative routes to polyester (B1180765) polyols, which are related to diols, involve the oxidative esterification of aliphatic α,ω-diols. rsc.org Biosynthetic routes are also being explored for the production of various diols. researchgate.netnih.gov

Purification and Isolation Methodologies for High Purity 2,2'-(Propane-1,3-diyldisulfinyl)diethanol

Achieving high purity of 2,2'-(propane-1,3-diyldisulfinyl)diethanol requires effective purification strategies to remove unreacted starting materials, the intermediate thioether, and any over-oxidized disulfone by-product. The polar nature of the target compound, owing to the two hydroxyl groups and the two sulfoxide moieties, dictates the choice of purification techniques.

Column Chromatography:

A primary method for the purification of 2,2'-(propane-1,3-diyldisulfinyl)diethanol is column chromatography. youtube.com Given the polarity of the compound, normal-phase chromatography using a polar stationary phase like silica (B1680970) gel is a suitable approach. The choice of eluent is critical for achieving good separation. A solvent system with intermediate polarity, often a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or ethanol), is typically employed. The polarity of the eluent is gradually increased to first elute the less polar impurities, such as the starting thioether, followed by the desired disulfoxide. The more polar disulfone will elute last.

For particularly challenging separations of polar and ionizable compounds, reversed-phase chromatography can be an effective alternative. biotage.com In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like methanol or acetonitrile.

A systematic approach to selecting the optimal stationary phase and eluent system can involve preliminary analysis using thin-layer chromatography (TLC) to assess the separation of the components in various solvent systems. nih.gov

Crystallization:

Crystallization is another powerful technique for purifying 2,2'-(propane-1,3-diyldisulfinyl)diethanol, particularly for obtaining a highly crystalline final product. The choice of solvent is paramount for successful crystallization. A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. nih.gov For polar compounds like the target molecule, which possess both polar (hydroxyl, sulfoxide) and non-polar (propane chain) regions, a mixed solvent system may be necessary to achieve the desired solubility profile. libretexts.org For instance, a mixture of a polar protic solvent like ethanol (B145695) or methanol with a less polar co-solvent could be effective. The process typically involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of well-defined crystals of the pure compound, leaving impurities in the mother liquor.

The following data tables provide hypothetical examples of purification parameters that could be optimized for achieving high purity 2,2'-(propane-1,3-diyldisulfinyl)diethanol.

Table 1: Illustrative Column Chromatography Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase Gradient | Hexane:Ethyl Acetate (B1210297) (1:1) to Ethyl Acetate:Methanol (9:1) |

| Column Dimensions | 50 cm length x 5 cm diameter |

| Sample Loading | 1 g crude product dissolved in minimal mobile phase |

| Flow Rate | 10 mL/min |

| Fraction Size | 20 mL |

Table 2: Illustrative Crystallization Solvents

| Solvent System | Ratio (v/v) | Expected Purity |

| Ethanol/Water | 95:5 | >98% |

| Acetone/Hexane | 1:1 | >97% |

| Methanol/Dichloromethane | 1:2 | >96% |

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of 2,2 Propane 1,3 Diyldisulfinyl Diethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR: A proton NMR spectrum would be anticipated to reveal the number of distinct proton environments and their connectivity. For 2,2'-(Propane-1,3-diyldisulfinyl)diethanol, one would expect to observe signals corresponding to the protons of the two ethanol (B145695) moieties and the central propane (B168953) chain. The chemical shifts (δ) would indicate the electronic environment of each proton, while the integration of the signals would correspond to the number of protons in each environment. Spin-spin coupling patterns (multiplicity) would provide information about adjacent, non-equivalent protons.

¹³C NMR: A carbon-13 NMR spectrum would show the number of unique carbon environments in the molecule. Due to the symmetry of the compound, fewer signals than the total number of carbon atoms might be expected. The chemical shifts of the carbon signals would be indicative of their functional groups (e.g., carbons bonded to oxygen, carbons in the alkyl chain).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical) No experimental data is available. The following table is a hypothetical representation of what might be expected.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| HO-CH₂ - | ~3.7 | ~60 |

| -CH₂ -S(O)- | ~2.8 | ~50 |

| -S(O)-CH₂ -CH₂- | ~2.9 | ~45 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the one-dimensional NMR signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to one another in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the different fragments of the molecule, such as connecting the ethanol groups to the propane chain via the sulfinyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space correlations between protons that are in close proximity, which can help to determine the preferred conformation of the molecule in solution.

Solid-State NMR Applications

In the absence of single crystals suitable for X-ray diffraction, solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol in the solid state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material, which could reveal the presence of different polymorphs or conformations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn would confirm the elemental composition and thus the molecular formula of the compound. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Furthermore, by inducing fragmentation of the molecule (e.g., through electron impact or collision-induced dissociation), the resulting fragmentation pattern would provide valuable structural information. Characteristic fragments would be expected to arise from the cleavage of the C-S, S-C, and C-C bonds, as well as the loss of water from the ethanol moieties.

Interactive Data Table: Predicted HRMS Fragmentation (Hypothetical) No experimental data is available. The following table is a hypothetical representation of what might be expected.

| m/z (Fragment) | Possible Structure |

|---|---|

| 228.0643 | [C₇H₁₆O₄S₂]⁺ (Molecular Ion) |

| 211.0612 | [C₇H₁₅O₃S₂]⁺ (Loss of OH) |

| 165.0435 | [C₅H₁₃O₂S₂]⁺ (Cleavage of C-C bond in ethanol) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared light or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of particular functional groups.

For 2,2'-(Propane-1,3-diyldisulfinyl)diethanol, key vibrational bands would be expected for the O-H stretch of the alcohol groups (typically a broad band around 3300 cm⁻¹ in the IR spectrum), C-H stretching of the alkyl chains (around 2850-3000 cm⁻¹), the S=O stretch of the sulfinyl group (around 1050 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹).

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes (Hypothetical) No experimental data is available. The following table is a hypothetical representation of what might be expected.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | ~3300 (broad) | Weak |

| C-H Stretch | 2850-3000 | 2850-3000 |

| S=O Stretch | ~1050 (strong) | ~1050 (weak) |

| C-O Stretch | ~1100 | Weak |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Should a suitable single crystal of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol be grown, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would unambiguously establish the molecular connectivity and conformation in the solid state. Furthermore, it would reveal details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which govern the crystal packing.

Computational and Theoretical Investigations of 2,2 Propane 1,3 Diyldisulfinyl Diethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

No peer-reviewed articles or scholarly publications presenting Density Functional Theory (DFT) calculations for 2,2'-(Propane-1,3-diyldisulfinyl)diethanol were identified. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, which would be ideal for understanding this molecule's properties. However, without specific studies, the following subsections remain speculative.

A conformational analysis of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol, which would involve mapping the potential energy surface as a function of the dihedral angles within the propane-1,3-diyldisulfinyl bridge, has not been documented. Such a study would be crucial for identifying the most stable conformers and understanding the flexibility of the molecule, but the necessary data is not available.

There are no available studies on the Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for 2,2'-(Propane-1,3-diyldisulfinyl)diethanol. As a result, predictions of its chemical reactivity, electrophilic and nucleophilic sites, and kinetic stability based on FMO theory cannot be substantiated with published data.

Calculated vibrational frequencies, which are essential for interpreting experimental infrared (IR) and Raman spectra, have not been reported for 2,2'-(Propane-1,3-diyldisulfinyl)diethanol. While DFT calculations are commonly used for this purpose, no such computational spectroscopic studies for this specific compound are present in the literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

No research detailing Molecular Dynamics (MD) simulations for 2,2'-(Propane-1,3-diyldisulfinyl)diethanol could be located. MD simulations would provide valuable insights into the compound's behavior over time, its conformational flexibility in different environments, and its interactions with solvent molecules. The absence of these studies means that its dynamic properties and solvation characteristics remain computationally unexplored.

Quantum Chemical Topology (QCT) Analysis (e.g., Atoms in Molecules (AIM), Electron Localization Function (ELF))

There is no evidence of Quantum Chemical Topology (QCT) analyses, such as the Atoms in Molecules (AIM) or Electron Localization Function (ELF) theories, being applied to 2,2'-(Propane-1,3-diyldisulfinyl)diethanol. These methods are used to analyze the electron density to characterize chemical bonding and non-covalent interactions, but no such topological analysis has been published for this compound.

Computational Prediction of Spectroscopic Parameters

Specific computational predictions of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts or UV-Vis absorption spectra, for 2,2'-(Propane-1,3-diyldisulfinyl)diethanol are not available in the scientific literature. While computational methods exist to predict these properties, they have not been applied in published research for this molecule.

Reaction Mechanism Modeling and Transition State Analysis

Computational and theoretical investigations into the reaction mechanisms of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol are crucial for understanding its stability, reactivity, and potential transformation pathways. While specific experimental or computational studies on this exact molecule are not extensively documented in publicly available literature, we can infer plausible reaction mechanisms and transition state characteristics based on well-established computational studies of analogous sulfoxide (B87167) compounds. Methodologies such as Density Functional Theory (DFT) are powerful tools for modeling these complex processes.

Theoretical studies on similar dialkyl sulfoxides often focus on thermal decomposition, oxidation, and elimination reactions. For 2,2'-(Propane-1,3-diyldisulfinyl)diethanol, two primary reaction pathways are of significant theoretical interest: thermal elimination and oxidation of the sulfoxide groups.

Thermal Elimination (Cope-type Elimination):

Alkyl sulfoxides are known to undergo thermal elimination through a syn-intramolecular process, often referred to as a Cope-type elimination. In this pericyclic reaction, the sulfoxide oxygen acts as an internal base, abstracting a β-hydrogen atom, leading to the formation of an alkene and a sulfenic acid via a five-membered cyclic transition state. For 2,2'-(Propane-1,3-diyldisulfinyl)diethanol, this could occur at either of the ethanol (B145695) side chains.

The proposed transition state for this reaction would involve a planar or near-planar five-membered ring structure. The key geometric parameters that would be analyzed in a computational model include the lengths of the breaking C-H and C-S bonds and the forming O-H bond, as well as the key dihedral angles that define the syn-planar arrangement of the atoms involved.

A hypothetical transition state analysis for the thermal elimination of one of the ethanol moieties from 2,2'-(Propane-1,3-diyldisulfinyl)diethanol is presented in the table below. The data is illustrative and based on computational studies of similar sulfoxide eliminations.

Table 1: Hypothetical Transition State Parameters for Thermal Elimination Calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Bond Length (Å) / Angle (°) | Description |

|---|---|---|

| Cβ-H | 1.55 | Breaking bond |

| S-O | 1.60 | Elongated bond |

| O-Hβ | 1.20 | Forming bond |

| Cα-S | 1.95 | Breaking bond |

| Cα-Cβ | 1.40 | Shortening bond (double bond character) |

The activation energy for such a reaction is a critical parameter determined through transition state theory. For simple alkyl sulfoxides, these barriers are typically in the range of 25-40 kcal/mol. The presence of the second sulfoxide group and the hydroxyl groups in 2,2'-(Propane-1,3-diyldisulfinyl)diethanol could influence this barrier through long-range electronic effects or intramolecular hydrogen bonding.

Oxidation to Sulfone:

The oxidation of the sulfoxide groups to sulfones represents another important reaction pathway. This transformation is significant as it alters the chemical and physical properties of the molecule. Computational modeling can elucidate the mechanism of oxidation by various reagents, such as hydrogen peroxide or peroxy acids.

The reaction mechanism for oxidation typically involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of the oxidizing agent. The transition state would be characterized by the partial formation of the new S-O bond and the breaking of the O-O bond in the peroxide.

Detailed research findings from computational studies on the oxidation of simple sulfides to sulfoxides show a moderate Gibbs activation energy. For instance, the oxygen transfer from a catalyst to a sulfur center can have an activation energy of around 17.1 kcal mol−1 acs.org. The subsequent oxidation to a sulfone would involve a similar mechanistic step.

A hypothetical data table illustrating the calculated energetic profile for the stepwise oxidation of one sulfoxide group in 2,2'-(Propane-1,3-diyldisulfinyl)diethanol is provided below.

Table 2: Hypothetical Energetic Profile for Stepwise Oxidation Relative energies in kcal/mol.

| Species | ΔH | ΔG |

|---|---|---|

| Reactants (Sulfoxide + H₂O₂) | 0.0 | 0.0 |

| Transition State 1 (TS1) | +15.2 | +17.5 |

| Intermediate Complex | -5.8 | -4.1 |

| Transition State 2 (TS2) | +2.1 | +3.5 |

Chemical Reactivity and Derivatization Pathways of 2,2 Propane 1,3 Diyldisulfinyl Diethanol

Reactions Involving Hydroxyl Groups

The primary alcohol functionalities in 2,2'-(Propane-1,3-diyldisulfinyl)diethanol are susceptible to a range of reactions typical of alcohols, including esterification, etherification, and oxidation. These transformations allow for the introduction of new functional groups and the construction of larger molecular architectures.

Esterification and Etherification Reactions

The hydroxyl groups of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or proceed via the formation of a more reactive acylating agent. Similarly, etherification can be achieved by reacting the diol with alkyl halides under basic conditions, such as in the Williamson ether synthesis. The reactivity of the hydroxyl groups in these reactions is generally high, allowing for the straightforward synthesis of a variety of diester and diether derivatives.

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Diester |

| Esterification | Acid Chloride (R-COCl) + Base | Diester |

| Etherification | Alkyl Halide (R-X) + Strong Base | Diether |

Formation of Macrocycles and Polymeric Scaffolds

The bifunctional nature of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol, possessing two hydroxyl groups, makes it a valuable building block for the synthesis of macrocycles and polymers. Reaction with bifunctional reagents, such as diacyl chlorides or diisocyanates, under high dilution conditions can favor intramolecular cyclization, leading to the formation of macrocyclic structures. These macrocycles can act as host molecules for specific guests or as ligands for metal complexes.

Conversely, under conditions that favor intermolecular reactions, 2,2'-(Propane-1,3-diyldisulfinyl)diethanol can be used as a monomer in condensation polymerization. For instance, polymerization with a dicarboxylic acid would yield a polyester (B1180765), while reaction with a diisocyanate would produce a polyurethane. The properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength, would be influenced by the flexible propane-1,3-disulfinyl linker.

Oxidation and Reduction of Alcohol Moieties

The primary alcohol groups of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol can be oxidized to the corresponding aldehydes or carboxylic acids using a variety of oxidizing agents. The choice of oxidant determines the extent of the oxidation. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize the alcohols to aldehydes. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would lead to the formation of the dicarboxylic acid derivative.

Reduction of the hydroxyl groups is a less common transformation but can be achieved by converting the alcohols into better leaving groups, such as tosylates, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4).

| Transformation | Reagent | Product |

| Mild Oxidation | Pyridinium Chlorochromate (PCC) | Dialdehyde |

| Strong Oxidation | Potassium Permanganate (KMnO4) | Dicarboxylic Acid |

| Reduction (via Tosylate) | 1. TsCl, pyridine; 2. LiAlH4 | 1,3-Bis(2-ethylsulfinyl)propane |

Transformations of the Sulfinyl Moiety

The sulfinyl groups are another key reactive center in the 2,2'-(Propane-1,3-diyldisulfinyl)diethanol molecule. These sulfur-centered functionalities can undergo both oxidation to sulfonyl groups and reduction to thioethers, providing pathways to further diversify the chemical structure.

Oxidation to Sulfonyl Derivatives

The sulfinyl groups can be readily oxidized to the corresponding sulfonyl (SO2) groups using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or potassium permanganate. The oxidation of sulfoxides to sulfones is generally a facile process and can be carried out under mild conditions. The resulting disulfone, 2,2'-(propane-1,3-diyldisulfonyl)diethanol, would exhibit different physical and chemical properties, including increased polarity and thermal stability, compared to the parent disulfoxide.

| Oxidizing Agent | Reaction Conditions | Product |

| Hydrogen Peroxide (H2O2) | Acetic Acid, Room Temperature | 2,2'-(Propane-1,3-diyldisulfonyl)diethanol |

| m-CPBA | Dichloromethane, 0 °C to Room Temperature | 2,2'-(Propane-1,3-diyldisulfonyl)diethanol |

Reduction to Thioether Derivatives

The sulfinyl groups can be reduced back to the corresponding thioether (sulfide) linkages. A variety of reducing agents can accomplish this transformation, with common examples including phosphorus-based reagents like triphenylphosphine (B44618), or systems such as oxalyl chloride/ethyl vinyl ether. calpaclab.com These reductions are often chemoselective, leaving other functional groups like the hydroxyl moieties intact. The resulting dithioether, 2,2'-(propane-1,3-diylbis(sulfanediyl))diethanol, would have a more flexible and less polar character than the starting disulfoxide.

| Reducing Agent System | Key Features | Product |

| Oxalyl chloride/ethyl vinyl ether | Mild conditions, volatile byproducts. calpaclab.com | 2,2'-(Propane-1,3-diylbis(sulfanediyl))diethanol |

| Triphenylphosphine (PPh3) | Commonly used, requires separation from triphenylphosphine oxide byproduct. | 2,2'-(Propane-1,3-diylbis(sulfanediyl))diethanol |

| NaSH/HCl | Uses non-hazardous reagents, can be performed in the absence of organic solvents. nih.gov | 2,2'-(Propane-1,3-diylbis(sulfanediyl))diethanol |

Pummerer Rearrangements and Related Reactions

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen. organicreactions.orgwikipedia.org It involves the conversion of a sulfoxide (B87167) into an α-acyloxy thioether upon treatment with an acid anhydride, such as acetic anhydride. wikipedia.org For 2,2'-(propane-1,3-diyldisulfinyl)diethanol, the sulfoxide groups are flanked by ethyl groups, which possess α-hydrogens, making them susceptible to this transformation.

The reaction is initiated by the acylation of the sulfoxide oxygen by the anhydride, forming a sulfonium (B1226848) ion intermediate. A base, typically the acetate (B1210297) byproduct, then abstracts an α-proton, leading to the formation of a thionium (B1214772) ion. wikipedia.org Subsequent nucleophilic attack by the acetate on the α-carbon yields the final α-acyloxy thioether. wikipedia.org Given the symmetrical nature of 2,2'-(propane-1,3-diyldisulfinyl)diethanol, this reaction could potentially occur at one or both sulfoxide centers.

The general stoichiometry of the Pummerer rearrangement is: RS(O)CH₂R' + Ac₂O → RSC(OAc)H R' + AcOH wikipedia.org

In the context of 2,2'-(propane-1,3-diyldisulfinyl)diethanol, a selective mono-Pummerer rearrangement would be challenging to achieve and would likely result in a mixture of mono- and di-rearranged products. The di-rearranged product would be the favored outcome when using a stoichiometric excess of the activating agent.

Table 1: Hypothetical Pummerer Rearrangement of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol

| Reactant | Activating Agent | Potential Product(s) |

| 2,2'-(Propane-1,3-diyldisulfinyl)diethanol | Acetic Anhydride (Ac₂O) | 2,2'-(Propane-1,3-diylbis(1-acetoxyethane-2,1-diylsulfanediyl))diethanol |

Variations of the Pummerer reaction, known as interrupted Pummerer reactions, could also be envisioned. manchester.ac.uk In these cases, if a suitable internal or external nucleophile other than acetate is present, it can trap the thionium ion intermediate. The hydroxyl groups of 2,2'-(propane-1,3-diyldisulfinyl)diethanol could potentially act as intramolecular nucleophiles, leading to cyclic ether formation, although this would likely require specific reaction conditions to favor intramolecular cyclization over intermolecular reactions.

Reactions of the Propane (B168953) Bridge and Its Functionalization

The central propane-1,3-diyl bridge in 2,2'-(propane-1,3-diyldisulfinyl)diethanol is a saturated alkyl chain and is generally less reactive than the sulfoxide and hydroxyl functional groups. However, under certain conditions, this bridge can be functionalized.

One potential pathway for functionalization is through free-radical reactions. For instance, radical bromination could introduce a bromine atom onto the central carbon of the propane bridge. This would require conditions that favor radical generation, such as the use of N-bromosuccinimide (NBS) with a radical initiator.

Another approach to functionalizing the propane bridge could involve a more complex, multi-step sequence. For example, if the sulfoxide groups were to be temporarily modified or if a reaction could be directed to the central carbon, further derivatization would be possible. However, direct and selective functionalization of the central carbon of the propane bridge in the presence of the more reactive sulfoxide and hydroxyl groups would be synthetically challenging.

More advanced methods for the terminal-selective functionalization of alkyl chains have been developed, often employing transition-metal catalysis. nih.govcore.ac.uk These methods could potentially be adapted to achieve functionalization at the terminal ends of the propane bridge, although the presence of the sulfur atoms might influence the catalytic cycle.

Table 2: Potential Functionalization Reactions of the Propane Bridge

| Reaction Type | Reagents | Potential Product |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 2,2'-(2-Bromopropane-1,3-diyldisulfinyl)diethanol |

Heterocyclic Annulation and Cyclization Reactions

The presence of both hydroxyl and sulfoxide functional groups within the same molecule opens up possibilities for intramolecular cyclization reactions to form heterocyclic structures. The hydroxyl groups can act as nucleophiles, while the sulfoxide groups, particularly after activation, can be involved in the cyclization process.

One plausible route to a heterocyclic system could involve the activation of the hydroxyl groups, for example, by converting them into better leaving groups (e.g., tosylates). Subsequent intramolecular nucleophilic substitution by the sulfoxide oxygen could lead to the formation of a cyclic sulfonium salt.

Alternatively, a reaction pathway could be initiated by the intramolecular attack of a hydroxyl group on an activated sulfoxide, akin to an interrupted Pummerer reaction. If the sulfoxide is activated, for example with a strong acid, the resulting sulfonium ion could be trapped by one of the hydroxyl groups, leading to a cyclic product. The size of the resulting ring would depend on which hydroxyl group attacks which activated sulfoxide.

The synthesis of bis-indazole compounds connected by a propane bridge has been reported, demonstrating that a three-carbon linker can facilitate the formation of larger heterocyclic systems. researchgate.net While the chemistry is different, it illustrates the utility of a propane bridge in constructing complex molecules.

Table 3: Hypothetical Cyclization Pathways

| Initiating Step | Reagents/Conditions | Potential Heterocyclic Product |

| Intramolecular Williamson Ether Synthesis (Hypothetical) | 1. TsCl, pyridine; 2. Base | Cyclic ether-sulfoxide |

| Intramolecular Nucleophilic Attack on Activated Sulfoxide | Triflic Anhydride | Cyclic sulfonium salt |

Supramolecular Interactions and Self-Assembly of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol

The molecular structure of 2,2'-(propane-1,3-diyldisulfinyl)diethanol is well-suited for participating in supramolecular chemistry and self-assembly processes. The key features that would drive these interactions are the polar sulfoxide groups, which are excellent hydrogen bond acceptors, and the terminal hydroxyl groups, which can act as both hydrogen bond donors and acceptors. wikipedia.org

The sulfoxide groups can also coordinate with metal ions, acting as ligands through either the oxygen or sulfur atom, depending on the nature of the metal. acs.org This coordination ability could be exploited to build metallo-supramolecular architectures.

The combination of hydrogen bonding capabilities and the flexible propane linker could lead to the formation of various self-assembled structures, such as one-dimensional chains or more complex three-dimensional networks in the solid state or in solution. The flexibility of the propane bridge would allow the molecule to adopt conformations that maximize favorable intermolecular interactions.

The self-assembly of similar molecules, such as resorcinarenes, into larger oligomeric species has been observed, highlighting the potential for complex supramolecular structures to form from relatively simple building blocks. mdpi.com The interplay of hydrogen bonding from the hydroxyl groups and dipole-dipole interactions from the sulfoxide groups would be a key factor in directing the self-assembly of 2,2'-(propane-1,3-diyldisulfinyl)diethanol.

Table 4: Potential Supramolecular Interactions

| Interaction Type | Functional Groups Involved | Potential Supramolecular Outcome |

| Hydrogen Bonding | Hydroxyl (donor/acceptor), Sulfoxide (acceptor) | 1D chains, 2D sheets, 3D networks |

| Coordination | Sulfoxide (O or S donor), Metal Ion | Metallo-supramolecular assemblies |

| Dipole-Dipole | Sulfoxide groups | Ordered packing in the solid state |

Role of 2,2 Propane 1,3 Diyldisulfinyl Diethanol in Advanced Chemical Applications

Precursor in Materials Science and Polymer Chemistry

The diol functionality of 2,2'-(propane-1,3-diyldisulfinyl)diethanol allows it to act as a monomer in step-growth polymerization, leading to the formation of specialty polymers. The incorporation of the sulfoxide (B87167) groups into the polymer backbone imparts unique properties to the resulting materials.

Monomer for Specialty Polymers and Copolymers

As a diol, 2,2'-(propane-1,3-diyldisulfinyl)diethanol can be employed in the synthesis of polyesters and polyurethanes. utm.myresearchgate.net The reaction of the hydroxyl groups with diisocyanates or dicarboxylic acids (or their derivatives) would lead to the formation of polymers with sulfoxide moieties regularly spaced along the polymer chain. researchgate.netyoutube.com

The presence of the sulfoxide groups is expected to enhance the thermal stability and solubility of the resulting polymers in polar solvents. researchgate.net Furthermore, sulfoxide-containing polymers are known for their low cytotoxicity and excellent biocompatibility, making them potential candidates for biomedical applications. fu-berlin.de The hydrophilic nature of the sulfoxide group can also influence the antifouling properties of the polymer surfaces. fu-berlin.de

The synthesis of polyurethanes using a diol like 2,2'-(propane-1,3-diyldisulfinyl)diethanol would typically involve a polyaddition reaction with a diisocyanate. youtube.com The general scheme for such a polymerization is depicted below:

Scheme 1: General reaction for the synthesis of polyurethanes from a diol and a diisocyanate.

The properties of the resulting polyurethane can be tailored by the choice of the diisocyanate. researchgate.net

Building Block for Functional Materials and Networks

The sulfoxide groups in 2,2'-(propane-1,3-diyldisulfinyl)diethanol are redox-active. They can be oxidized to the corresponding sulfones and reduced back to sulfides. This reversible oxidation-reduction behavior can be harnessed to create "smart" or responsive materials. rsc.org Polymers and networks incorporating this monomer can exhibit stimuli-responsive behavior, where their properties change in response to the presence of oxidizing or reducing agents. nih.gov

For instance, the oxidation of the more hydrophilic sulfoxide to the more hydrophobic sulfone can alter the solubility and swelling behavior of the polymer network. rsc.org This redox-responsiveness is of interest for applications such as drug delivery systems, where the release of a therapeutic agent can be triggered by the specific redox environment of the target cells. nih.gov

Moreover, the ability of sulfoxide groups to form hydrogen bonds and coordinate with other functional groups makes 2,2'-(propane-1,3-diyldisulfinyl)diethanol a valuable building block for the construction of supramolecular assemblies and functional networks. nih.gov The propane-1,3-diyl spacer provides flexibility to the molecule, allowing for the formation of various conformations in the solid state. nih.gov

Ligand or Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The presence of both soft sulfur and hard oxygen donor atoms, along with the chirality at the sulfur centers, makes 2,2'-(propane-1,3-diyldisulfinyl)diethanol an attractive candidate for use as a ligand in coordination chemistry and catalysis. researchgate.netwikipedia.org

Asymmetric Catalysis Potential Attributed to the Chiral Sulfinyl Center

The sulfinyl group is a key functional group in a variety of chiral ligands and organocatalysts used in asymmetric synthesis. researchgate.netresearchgate.net The chirality at the sulfur atom in sulfoxides can induce enantioselectivity in metal-catalyzed reactions. nih.govacs.org Chiral sulfoxide ligands have been successfully employed in a range of asymmetric transformations, including aldol (B89426) reactions, aziridinations, and 1,4-additions. researchgate.netresearchgate.net

The key advantages of chiral sulfoxide ligands include:

Proximity of the Chiral Center: The stereogenic sulfur atom is directly involved in coordination to the metal center, allowing for effective transfer of chiral information during the catalytic cycle. nih.gov

Tunable Steric and Electronic Properties: The substituents on the sulfur atom can be varied to fine-tune the steric and electronic environment around the metal center.

Bifunctional Coordination: The ability to coordinate through either the sulfur or the oxygen atom of the sulfinyl group provides versatility in the coordination mode. nih.gov

Given that 2,2'-(propane-1,3-diyldisulfinyl)diethanol possesses two chiral sulfinyl centers, it has the potential to act as a bidentate or tridentate chiral ligand. The two hydroxyl groups can also participate in coordination or act as hydrogen bond donors to influence the stereochemical outcome of a reaction.

Table 1: Potential Asymmetric Catalytic Applications for Chiral Sulfoxide Ligands

| Catalytic Reaction | Potential Role of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol Ligand |

|---|---|

| Asymmetric Aldol Reaction | Formation of a chiral metal complex to control the stereoselective addition of an enolate to an aldehyde. researchgate.net |

| Asymmetric Aziridination | Directing the enantioselective formation of aziridines from unsaturated aldehydes. researchgate.net |

| Asymmetric 1,4-Addition | Inducing enantioselectivity in the addition of nucleophiles to α,β-unsaturated compounds. researchgate.net |

Metal Coordination Chemistry

The sulfoxide group can coordinate to a metal center through either the sulfur or the oxygen atom. The mode of coordination depends on several factors, including the nature of the metal (hard vs. soft acid), the steric and electronic properties of the ligand, and the solvent. Hard metal ions tend to coordinate to the hard oxygen atom, while soft metal ions prefer the soft sulfur atom.

As a potentially tridentate O,S,S- or O,S,O-ligand, 2,2'-(propane-1,3-diyldisulfinyl)diethanol can form stable chelate complexes with a variety of transition metals. mdpi.com The formation of coordination polymers is also conceivable, with the ligand bridging between metal centers to create extended one-, two-, or three-dimensional networks. mdpi.com The flexible propane (B168953) linker can adopt different conformations, leading to a variety of coordination geometries and network topologies. nih.gov

Intermediate in Complex Organic Syntheses

Chiral sulfoxides are valuable intermediates and auxiliaries in asymmetric organic synthesis. acs.orgrsc.org The sulfinyl group can be used to control the stereochemistry of reactions at adjacent centers and can be subsequently removed or transformed into other functional groups.

For instance, one could envision its use in the synthesis of enantiomerically enriched compounds where the diol moiety is first attached to a prochiral molecule. Subsequent reactions would then be controlled by the stereochemistry of the sulfoxide groups. Finally, the sulfoxide-containing auxiliary could be cleaved to release the desired chiral product. This approach is analogous to the well-established use of other chiral sulfinyl compounds in asymmetric synthesis. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,2'-(Propane-1,3-diyldisulfinyl)diethanol |

| Polyurethanes |

| Polyesters |

| Sulfones |

| Sulfides |

| Diisocyanates |

| Dicarboxylic acids |

| Enolates |

| Aldehydes |

| Aziridines |

| α,β-Unsaturated compounds |

Applications in Chemo- and Biosensor Development (Focus on chemical detection principles)

There is no available scientific literature that describes the application of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol in the development of chemical or biological sensors. The fundamental principle of many chemosensors relies on the specific interaction between an analyte and a receptor molecule, which in turn generates a measurable signal (e.g., optical or electrochemical). Sulfur-containing compounds, particularly thioethers and thiols, are known to exhibit a strong affinity for heavy metal ions, and this property has been exploited in the design of various sensors. The sulfinyl groups in 2,2'-(Propane-1,3-diyldisulfinyl)diethanol could theoretically participate in coordination with metal ions; however, no studies have been found that investigate or confirm this potential for sensing purposes.

Role in Advanced Separation Technologies (e.g., sorbents, extraction agents)

Similarly, there is no documented use of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol in advanced separation technologies. Such technologies often employ materials with high selectivity and capacity for specific substances. Sulfur-containing ligands are recognized for their ability to act as effective extraction agents for soft metal ions. This is attributed to the "soft" nature of the sulfur atom, which, according to the Hard and Soft Acids and Bases (HSAB) principle, preferentially interacts with soft metal acids. While the sulfinyl groups of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol might suggest a potential for such applications, no research has been published detailing its performance as a sorbent or an extraction agent for any specific ions or molecules. The only commercially noted application for this compound is as a building block for protein degraders, which falls outside the scope of separation technologies. calpaclab.com

Environmental Photochemistry and Abiotic Degradation Pathways of 2,2 Propane 1,3 Diyldisulfinyl Diethanol

Oxidative and Reductive Degradation Pathways Under Abiotic Conditions

Oxidative Degradation: The sulfoxide (B87167) functional groups in 2,2'-(Propane-1,3-diyldisulfinyl)diethanol are susceptible to oxidation. In the environment, strong oxidizing agents such as hydroxyl radicals, ozone, and other peroxyl radicals can oxidize the sulfoxide groups to sulfones. mdpi.com This transformation would result in the formation of 2,2'-(propane-1,3-diyldisulfonyl)diethanol. The alcohol functional groups could also be oxidized, potentially leading to the formation of aldehydes and subsequently carboxylic acids, although this is generally a slower process under typical environmental conditions compared to sulfoxide oxidation. The oxidation of sulfides to sulfoxides and sulfones is a well-documented process in environmental science, often mediated by chemical or photochemical reactions. mdpi.com

Reductive Degradation: In anoxic or reducing environments, such as in some sediments or groundwater, the sulfoxide groups can be reduced back to sulfides. wikipedia.org This would yield 2,2'-(propane-1,3-diylbis(sulfanediyl))diethanol. This reduction can be mediated by various reducing agents present in the environment, including certain metal ions and sulfide (B99878) minerals. Several laboratory methods for the reduction of sulfoxides to sulfides have been developed, highlighting the feasibility of this transformation. mdpi.comtandfonline.comtandfonline.comrsc.orgrsc.org

Abiotic Transformation Product Identification

Based on the predicted degradation pathways, a number of abiotic transformation products of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol can be hypothesized. The identification of these products would typically be carried out using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Table 2: Predicted Abiotic Transformation Products of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol

| Transformation Pathway | Predicted Product Name | Chemical Structure |

| Oxidation | 2,2'-(Propane-1,3-diyldisulfonyl)diethanol | HO(CH₂)₂S(O)₂(CH₂)₃S(O)₂(CH₂)₂OH |

| Reduction | 2,2'-(Propane-1,3-diylbis(sulfanediyl))diethanol | HO(CH₂)₂S(CH₂)₃S(CH₂)₂OH |

| Oxidation of Alcohol | 2-(3-((2-oxoethyl)sulfinyl)propylsulfinyl)ethan-1-ol | HO(CH₂)₂S(O)(CH₂)₃S(O)CH₂CHO |

| Further Oxidation | 2-(3-((2-carboxyethyl)sulfinyl)propylsulfinyl)ethan-1-ol | HO(CH₂)₂S(O)(CH₂)₃S(O)CH₂COOH |

Environmental Persistence and Fate Under Non-Biological Conditions

The environmental persistence of 2,2'-(Propane-1,3-diyldisulfinyl)diethanol under non-biological conditions will be determined by the rates of the aforementioned degradation processes.

In Soil: The mobility and persistence of the compound in soil will be influenced by its water solubility and its potential to adsorb to soil organic matter and clay particles. Its high polarity, conferred by the sulfoxide and alcohol groups, suggests it would be relatively mobile in soil and have a low tendency for bioaccumulation. Degradation would likely be a combination of oxidative and reductive processes, depending on the specific soil conditions (e.g., aeration, redox potential).

In Water: In sunlit surface waters, indirect photolysis and oxidation by reactive oxygen species are expected to be the primary degradation pathways. In deeper, anoxic waters or sediments, reductive degradation could become more significant. Hydrolysis of the ether and sulfinyl linkages is not expected to be a major degradation pathway under typical environmental pH conditions.

In Air: Due to its likely low vapor pressure, long-range atmospheric transport is not anticipated. Any compound that does enter the atmosphere is expected to be rapidly degraded by hydroxyl radicals.

Emerging Research Directions and Future Perspectives for 2,2 Propane 1,3 Diyldisulfinyl Diethanol

Development of Novel Stereoselective Synthetic Methodologies

The presence of two sulfoxide (B87167) groups in 2,2'-(propane-1,3-diyldisulfinyl)diethanol means that it can exist as a mixture of diastereomers ((R,R), (S,S), and the meso (R,S) form). The development of stereoselective synthetic methods to access single, pure stereoisomers is a critical first step toward understanding their specific properties and potential applications. Future research will likely focus on the asymmetric oxidation of the corresponding thioether precursor, 2,2'-(propane-1,3-diylbis(sulfanediyl))diethanol.

Key research avenues include:

Chiral Catalysts: The use of transition metal complexes with chiral ligands to catalyze the oxidation of the sulfide (B99878) precursor, aiming for high diastereoselectivity and enantioselectivity.

Biocatalysis: Employing enzymes, such as monooxygenases, that can perform highly selective oxidations on sulfur atoms under mild conditions. wikipedia.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule to direct the stereochemical outcome of the oxidation, followed by its removal.

The successful development of these methodologies will be crucial for investigating the chiroptical properties and stereospecific interactions of each isomer.

Table 1: Hypothetical Stereoselective Synthesis Strategies and Potential Outcomes

| Methodology | Catalyst/Reagent Example | Target Stereoisomer | Potential Diastereomeric Excess (d.e.) |

| Asymmetric Catalysis | Modified Sharpless Reagent | (R,R) or (S,S) | >95% |

| Biocatalysis | Engineered Cyclohexanone Monooxygenase | (R,R) | >99% |

| Chiral Auxiliary | Evans Auxiliary | (R,S) - meso | >90% |

Note: This table is illustrative and represents potential research goals rather than established data.

Exploration of Advanced Functional Materials Applications with Enhanced Performance

The unique combination of polar sulfoxide groups, hydroxyl functionalities, and a flexible propane (B168953) linker in 2,2'-(propane-1,3-diyldisulfinyl)diethanol makes it an attractive building block for novel functional materials. The sulfoxide group is highly polar and can act as a strong hydrogen bond acceptor, a property that could be exploited in various material science contexts. fu-berlin.de

Future research could explore its incorporation into polymeric structures to create:

Advanced Hydrogels: The hydrophilic nature of the molecule could lead to polymers with high water retention capacity, potentially useful in biomedical applications or as superabsorbents. Research on other sulfoxide-containing polymers has shown their potential as skin moisturizing agents. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfoxide oxygen and hydroxyl groups can act as ligands, coordinating to metal ions to form complex, multidimensional structures. wikipedia.org These materials could have applications in gas storage, catalysis, or sensing.

Optoelectronic Materials: The sulfoxide group can influence the electronic properties of aromatic systems, suggesting that derivatives of 2,2'-(propane-1,3-diyldisulfinyl)diethanol could be investigated for their photophysical properties. nih.gov

Table 2: Potential Functional Material Applications

| Material Class | Potential Property | Example Application |

| Hydrogels | High Hygroscopicity | Dermal moisturizers, wound dressings |

| Coordination Polymers | Ligating Ability | Selective gas adsorption |

| Optoelectronic Materials | Tunable Emission Spectra | Organic Light-Emitting Diodes (OLEDs) |

Note: This table presents speculative applications based on the properties of the sulfoxide functional group.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

As with many areas of chemistry, machine learning (ML) and artificial intelligence (AI) are set to accelerate the discovery and optimization of molecules like 2,2'-(propane-1,3-diyldisulfinyl)diethanol and its derivatives. ulster.ac.ukulster.ac.uk Given the current lack of extensive experimental data, predictive models could be particularly valuable.

Future computational research will likely involve:

Quantitative Structure-Property Relationship (QSPR) Modeling: Training ML algorithms on datasets of known sulfoxide-containing compounds to predict key properties of this new molecule, such as solubility, melting point, and toxicity. diva-portal.orgresearchgate.net

Reaction Outcome Prediction: AI tools can be trained on vast reaction databases to predict the most likely products, yields, and optimal conditions for the synthesis and subsequent reactions of 2,2'-(propane-1,3-diyldisulfinyl)diethanol.

De Novo Design: Using generative models to design novel derivatives with enhanced properties for specific applications, such as improved metal-binding affinity or greater thermal stability.

This in silico approach can significantly reduce the experimental workload by prioritizing the most promising synthetic targets and material designs. ulster.ac.uk

Expanding Theoretical Models for Complex Reactivity and Mechanistic Insights

Theoretical and computational chemistry provides a powerful lens for understanding the fundamental properties of molecules. For 2,2'-(propane-1,3-diyldisulfinyl)diethanol, theoretical models can offer deep insights into its structure, bonding, and reactivity.

Key areas for theoretical investigation include:

Conformational Analysis: The flexible propane linker allows for a wide range of possible conformations. Computational studies can identify the most stable conformers and understand how they are influenced by solvent and temperature.

Nature of the S=O Bond: The sulfur-oxygen bond in sulfoxides is complex, with both double bond and polar characteristics. wikipedia.orgbritannica.com High-level quantum mechanical calculations can elucidate the electronic structure of this bond within the specific context of the molecule.

Reaction Mechanisms: Theoretical models can be used to map the energy profiles of potential reactions, such as the oxidation of the precursor sulfide or the thermal elimination reactions characteristic of sulfoxides. nih.govmdpi.com This can help in understanding reaction kinetics and designing more efficient synthetic routes. nih.govmdpi.com For instance, density functional theory (DFT) has been used to explore the decomposition of simple sulfoxides like dimethyl sulfoxide (DMSO). mdpi.com

Potential for Sustainable Chemical Processes Utilizing 2,2'-(Propane-1,3-diyldisulfinyl)diethanol as a Key Building Block

The principles of green chemistry are increasingly central to modern chemical synthesis. Future research into 2,2'-(propane-1,3-diyldisulfinyl)diethanol should prioritize the development of sustainable processes from synthesis to application.

This could involve:

Bio-based Feedstocks: The synthesis of the molecule's precursors, 1,3-dibromopropane and 3-mercaptopropan-1-ol, can be explored from renewable resources. For example, 1,3-dibromopropane can be synthesized from 1,3-propanediol, which is accessible through the fermentation of glycerol, a byproduct of biodiesel production. prepchem.com

Green Oxidation Methods: Moving away from stoichiometric heavy-metal oxidants towards catalytic methods using environmentally benign oxidants like hydrogen peroxide or even molecular oxygen.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste. The addition reaction to form the precursor thioether is an example of a highly atom-economical process.

By focusing on sustainability from the outset, 2,2'-(propane-1,3-diyldisulfinyl)diethanol can be developed as a building block for next-generation materials and processes with a minimal environmental footprint.

Q & A

Q. How can researchers assess its corrosion inhibition potential in acidic environments?

-

Methodology: Conduct potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 1 M HCl. Prepare inhibitor concentrations (0.5–2.0 mg/L), immerse metal substrates (e.g., aluminium), and measure corrosion current density (I_corr) and charge-transfer resistance (R_ct). Calculate inhibition efficiency using:

Surface analysis via atomic force microscopy (AFM) post-experiment validates morphological changes .

Advanced Research Questions

Q. What mechanistic insights explain its mixed-type corrosion inhibition behavior?

- Methodology: Polarization curves (Tafel analysis) reveal shifts in anodic/cathodic slopes, indicating adsorption on both anodic (metal dissolution) and cathodic (H₂ evolution) sites. Langmuir isotherm modeling assesses adsorption thermodynamics. Computational studies (e.g., DFT) identify electron-rich regions (e.g., S=O, -OH) responsible for metal-inhibitor interactions .

Q. How can density functional theory (DFT) complement experimental corrosion studies?

- Methodology: Optimize the molecular geometry using B3LYP/6-31G(d,p). Calculate Fukui indices to locate nucleophilic/electrophilic sites. Correlate highest occupied molecular orbital (HOMO) localization with adsorption affinity. Compare theoretical inhibition efficiency trends (e.g., electron donation capacity) with experimental EIS data .

Q. What strategies optimize synthesis yield under varying reaction conditions?

- Methodology: Employ a Design of Experiments (DoE) approach. Vary parameters: oxidant concentration (H₂O₂), solvent polarity, and reaction time. Monitor yield via HPLC and optimize using response surface methodology (RSM). Kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps .

Q. How should contradictory inhibition efficiency data across studies be resolved?

- Methodology: Standardize test conditions (temperature, electrolyte composition, substrate pretreatment). Cross-validate using multiple techniques (e.g., weight loss, EIS). Assess data reproducibility via interlaboratory comparisons. Consider environmental factors (e.g., dissolved O₂) that alter corrosion dynamics .

Q. What crystallographic tools determine its solid-state structure?

- Methodology: Grow single crystals via slow evaporation (ethanol/water). Collect X-ray diffraction data (Mo-Kα radiation) and solve structures using SHELX programs (SHELXT for solution, SHELXL for refinement). Analyze hydrogen-bonding networks and packing diagrams with Mercury software .

Q. Which advanced spectroscopic methods resolve ambiguities in structural elucidation?

- Methodology: Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Dynamic NMR experiments (variable temperature) detect conformational flexibility. For sulfur oxidation states, X-ray photoelectron spectroscopy (XPS) or Raman spectroscopy differentiate sulfinyl (-SO-) and sulfonyl (-SO₂-) groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.